[(1-Methyl-1H-pyrrol-2-yl)methyl](propyl)amine
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Overview
Description
(1-Methyl-1H-pyrrol-2-yl)methylamine is a chemical compound with the molecular formula C₉H₁₆N₂ and a molecular weight of 152.24 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by a pyrrole ring substituted with a methyl group at the 1-position and a propylamine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrrol-2-yl)methylamine typically involves the condensation of a pyrrole derivative with a suitable amine. One common method involves the reaction of 1-methylpyrrole-2-carboxaldehyde with propylamine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of (1-Methyl-1H-pyrrol-2-yl)methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-pyrrol-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents such as halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
(1-Methyl-1H-pyrrol-2-yl)methylamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (1-Methyl-1H-pyrrol-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(1-Methyl-1H-pyrrol-2-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-3-6-10-8-9-5-4-7-11(9)2/h4-5,7,10H,3,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECWACAOJPCZHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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